molecular formula C9H12INO B1282077 2-(2-Amino-5-iodophenyl)propan-2-ol CAS No. 305799-73-9

2-(2-Amino-5-iodophenyl)propan-2-ol

Cat. No.: B1282077
CAS No.: 305799-73-9
M. Wt: 277.1 g/mol
InChI Key: YSZYRQZSCYBIDI-UHFFFAOYSA-N
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Description

2-(2-Amino-5-iodophenyl)propan-2-ol is an organic compound characterized by the presence of an amino group, an iodine atom, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-iodophenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-iodoaniline.

    Nitration: The starting material undergoes nitration to introduce a nitro group at the desired position on the phenyl ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Hydroxylation: The final step involves the introduction of a hydroxyl group at the appropriate position on the phenyl ring. This can be achieved through various methods, including the use of a Grignard reagent followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the nitro group to an amino group.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-iodophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of 2-(2-Amino-5-iodophenyl)propan-2-one.

    Reduction: Formation of 2-(2-Amino-5-alkylphenyl)propan-2-ol.

    Substitution: Formation of 2-(2-Amino-5-substituted phenyl)propan-2-ol.

Scientific Research Applications

2-(2-Amino-5-iodophenyl)propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of iodine-containing compounds with biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-iodophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-iodophenyl)propan-2-ol: Similar structure but with the iodine atom at a different position.

    2-(2-Amino-5-bromophenyl)propan-2-ol: Similar structure but with a bromine atom instead of iodine.

    2-(2-Amino-5-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

2-(2-Amino-5-iodophenyl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for halogen bonding, which can be advantageous in medicinal chemistry and biological studies.

Properties

IUPAC Name

2-(2-amino-5-iodophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZYRQZSCYBIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)I)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514177
Record name 2-(2-Amino-5-iodophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305799-73-9
Record name 2-(2-Amino-5-iodophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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